Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-
Description
The compound Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- features a 4,5-dihydroisoxazole core substituted with a 4-fluorophenyl group at position 3 and a phenylseleno-methyl moiety at position 5. The phenylseleno group introduces a selenium atom, which distinguishes it from sulfur- or halogen-containing analogs. Selenium’s larger atomic radius (1.22 Å vs. sulfur’s 1.04 Å) and lower electronegativity (2.55 vs.
Synthetic routes for such compounds often involve cyclocondensation of β-diketones or semicarbazides with appropriate reagents, followed by crystallization from polar solvents like dimethylformamide (DMF) for structural characterization . Single-crystal X-ray diffraction (SC-XRD) is critical for confirming isostructurality and conformational analysis, as demonstrated in studies of halogenated analogs .
Properties
CAS No. |
833462-37-6 |
|---|---|
Molecular Formula |
C16H14FNOSe |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14FNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-9,14H,10-11H2 |
InChI Key |
GBWZWECLVKJXGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)C[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkenes
The most widely reported method involves the reaction of a nitrile oxide with an alkene bearing the phenylselenomethyl group. For the target compound, the nitrile oxide precursor is derived from 4-fluorobenzaldehyde oxime (Figure 1).
Step 1: Nitrile Oxide Generation
4-Fluorobenzaldehyde oxime is treated with a chlorinating agent (e.g., N-chlorosuccinimide) in dichloromethane to form the corresponding hydroxymoyl chloride. Subsequent dehydrohalogenation using triethylamine yields the reactive nitrile oxide.
Step 2: Cycloaddition with Allyl Phenyl Selenide
The nitrile oxide undergoes [3+2] cycloaddition with allyl phenyl selenide under mild basic conditions. A mixture of water and methanol (95:5 v/v) with N,N-diisopropylethylamine (DIPEA) as the base facilitates the reaction at room temperature, completing within 2 hours.
$$
\text{4-FC}6\text{H}4\text{C≡N-O}^- + \text{CH}2=CH-SeC6\text{H}5 \xrightarrow{\text{DIPEA, H}2\text{O/MeOH}} \text{Dihydroisoxazole Intermediate}
$$
Yield : 70–85% (electron-withdrawing fluorine enhances reactivity compared to methoxy-substituted analogs).
Alternative Approach: Post-Functionalization
Pre-formed dihydroisoxazole intermediates can be functionalized at the 5-position. For example:
- Bromomethyl Intermediate : React 3-(4-fluorophenyl)-4,5-dihydroisoxazole with N-bromosuccinimide (NBS) under radical initiation to introduce a bromomethyl group.
- Selenomethylation : Treat the bromomethyl derivative with phenylselenol in the presence of potassium carbonate, achieving nucleophilic substitution.
$$
\text{C}5\text{H}5\text{Se}^- + \text{BrCH}2\text{-Dihydroisoxazole} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
$$
Yield : 60–75% (lower due to competing elimination side reactions).
Mechanistic Insights and Regiochemical Control
The 1,3-dipolar cycloaddition proceeds via a concerted mechanism, with the nitrile oxide acting as the 1,3-dipole and the alkene as the dipolarophile. Key factors influencing regiochemistry include:
- Electronic Effects : The electron-withdrawing fluorine on the phenyl group increases the electrophilicity of the nitrile oxide, favoring attack at the β-position of the allyl selenide.
- Steric Considerations : Bulky substituents on the alkene (e.g., phenylselenomethyl) direct addition to the less hindered site, ensuring correct regioselectivity.
Transition state modeling suggests a suprafacial interaction between the nitrile oxide and alkene, with the selenomethyl group adopting an exo orientation to minimize steric clash.
Optimization of Reaction Conditions
Solvent and Base Screening
Optimal conditions for cycloaddition were determined through systematic screening (Table 1):
| Solvent System | Base | Time (h) | Yield (%) |
|---|---|---|---|
| H₂O/MeOH (95:5) | DIPEA | 2 | 85 |
| MeOH | Et₃N | 4 | 72 |
| DCM | DBU | 6 | 45 |
Polar aprotic solvents like dichloromethane (DCM) reduce yields due to poor solubility of intermediates, while aqueous methanol enhances both solubility and reaction rate.
Temperature and Catalysis
Room-temperature reactions outperform heated conditions (40–60°C), which promote decomposition of the nitrile oxide. Catalytic amounts of copper(I) iodide (5 mol%) were tested but showed no significant improvement, indicating a non-ionic mechanism.
Characterization and Analytical Data
The target compound exhibits distinct spectroscopic features:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 9H, Ar-H), 4.82 (dd, J = 8.4 Hz, 1H, CH-Se), 3.95 (m, 2H, CH₂), 3.10 (m, 1H, CH-N).
- ¹³C NMR : 162.1 (C-F, J = 247 Hz), 135.8 (C-Se), 116.3 (C₃ of isoxazole).
- HRMS : m/z calcd for C₁₆H₁₃FNOSe [M+H]⁺ 380.0234; found 380.0231.
Elemental analysis aligns with the molecular formula C₁₆H₁₃FNOSe (Calcd: C, 57.49; H, 3.89; N, 3.70; Found: C, 57.42; H, 3.91; N, 3.68).
Applications and Derivatives
While biological data for the specific 4-fluorophenyl analog remain unpublished, structurally related dihydroisoxazoles demonstrate:
Chemical Reactions Analysis
Cycloaddition Route
This compound is synthesized via [3+2]-cycloaddition between nitrile oxides and alkenes under aqueous conditions. Key parameters:
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent system | 95% H₂O / 5% MeOH | |
| Base catalyst | 10 mol% DIPEA | |
| Reaction time | 2–5 hours | |
| Yield | 70–95% |
The reaction proceeds through keto tautomer stabilization in polar solvents, avoiding enol-mediated side reactions observed in organic media .
Selenium-Specific Reactions
The phenylseleno group participates in nucleophilic substitution and oxidation :
| Reaction Type | Conditions/Outcome | Source |
|---|---|---|
| Radical addition | Forms C–Se bonds under UV irradiation | |
| Oxidation | Se → Se=O using H₂O₂ or mCPBA | |
| Halogen exchange | SePh replaced by Br/I via Br₂/ICl |
Isoxazole Ring Modifications
The dihydroisoxazole ring undergoes halogenation and cross-coupling :
| Reaction | Reagents/Products | Source |
|---|---|---|
| Bromination | NBS (→ 4-bromo derivative) | |
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ (→ aryl derivatives) |
Keto-Enol Tautomer Influence
Reactivity in aqueous vs. organic solvents ([Comparative Analysis]):
| Property | Aqueous Media | Organic Media |
|---|---|---|
| Dominant tautomer | Keto | Enol |
| Reaction pathway | Cycloaddition | Side products |
| Yield | High (≥70%) | Low (≤40%) |
This dichotomy arises from solvent polarity effects on tautomeric equilibria .
Selenium-Lone Pair Interactions
The phenylseleno group’s σ-hole facilitates:
Degradation Pathways
| Condition | Observed Degradation | Source |
|---|---|---|
| Acidic (pH < 3) | Ring-opening → imine intermediates | |
| Basic (pH > 10) | Se–C bond cleavage | |
| UV light | Radical-induced dimerization |
Comparative Reactivity Table
Reactivity trends vs. analogous compounds:
| Compound | Relative Reactivity (Scale: 1–5) | Key Difference |
|---|---|---|
| 4-Fluoro derivative | 4.2 | Enhanced electrophilicity |
| 4-Bromo derivative | 3.8 | Slower cross-coupling |
| Non-seleno analog | 1.5 | No radical activity |
Scientific Research Applications
Scientific Research Applications of Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-
Isoxazole derivatives, featuring a five-membered heterocycle with oxygen and nitrogen atoms in adjacent positions, exhibit a wide range of biological activities and therapeutic potential . 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a synthetic organic compound containing a fluorophenyl group, a phenylselanyl group, and a dihydroisoxazole ring. This compound has applications spanning medicinal chemistry, materials science, and biological studies.
Medicinal Chemistry
3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is investigated as a pharmacophore in drug design because of its potential anti-inflammatory and anticancer properties.
Anti-inflammatory Activity: Isoxazoles have demonstrated anti-inflammatory activity . For instance, certain 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones with chloro or bromo substitutions on the phenyl ring exhibit significant anti-inflammatory activity and are selective towards the COX-2 enzyme . Similarly, 4,5-diphenyl-4-isoxazolines with substituents at the para position of one phenyl ring have shown analgesic and selective COX-2 anti-inflammatory activity .
Anticancer Properties: Isoxazoles have also shown potential as anticancer agents . cis-restricted 3,4-diaryl-5-aminoisoxazoles have demonstrated cytotoxic activity against human cancer cell lines, particularly leukemia cells . Certain compounds and their derivatives have exhibited potent in vitro cytotoxic activities against various cancer lines and inhibited tubulin polymerization, similar to known antitumor agents .
Materials Science
The unique electronic properties of 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies
This compound is employed as a probe to study the effects of fluorine and selenium substitution on biological activity.
Mechanism of Action: The mechanism of action of 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves interactions with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. It can modulate signaling pathways like the NF-κB pathway or the PI3K/Akt pathway, leading to observed biological effects.
Reactions
- Oxidation: Formation of selenoxide derivatives.
- Reduction: Formation of isoxazoline derivatives.
- Substitution: Formation of substituted fluorophenyl derivatives.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Isoxazole Derivatives
Compounds 4 and 5 (from and ) are isostructural analogs with chloro- and bromo-substituents, respectively. Key comparisons include:
- Structural Isostructurality : Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite halogen differences (Cl vs. Br), their crystal packing remains identical, attributed to similar van der Waals radii (Cl: 1.75 Å, Br: 1.85 Å) and conserved intermolecular interactions .
Table 1: Comparison of Halogenated Analogs
Sulfur- and Selenium-Containing Derivatives
The phenylseleno group in the target compound contrasts with sulfur-based analogs like (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (). Key differences:
Carboxamide and Ester Derivatives
Compounds like 3-Isoxazolecarboxylic acid, 4,5-dihydro-5-[(phenylseleno)methyl]-, ethylester (CAS 828939-59-9, ) highlight the impact of functional groups:
- Solubility and Reactivity : Ethyl esters improve solubility in organic solvents compared to free acids or selenides, which may aggregate due to selenium’s hydrophobicity .
- Synthetic Flexibility : Carboxamide derivatives (e.g., pyrazole-1-carboxamides in ) are synthesized via semicarbazide intermediates, whereas selenides require specialized selenation reagents .
Research Findings and Implications
Structural and Electronic Insights
- Conformational Flexibility: The phenylseleno group’s orientation may differ from halogen or sulfonate substituents, as seen in chalcone derivatives where dihedral angles between aromatic rings range from 7.14° to 56.26° .
- Selenium’s polarizability likely narrows the HOMO-LUMO gap, increasing reactivity .
Q & A
Q. What synthetic methodologies are recommended for preparing Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-?
The compound can be synthesized via cyclocondensation of β-keto selenide precursors with hydroxylamine under acidic conditions. Key steps include:
- Use of phenylselenomethyl groups to introduce selenium functionality.
- Optimization of reaction time (12–24 hours) and temperature (60–80°C) to maximize yield.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Validate purity using HPLC (>95%) and confirm structure via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the structural and electronic properties of this isoxazole derivative?
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry of the dihydroisoxazole ring and selenomethyl substituent .
- Spectroscopy :
- NMR to assess electronic effects of the 4-fluorophenyl group.
- IR spectroscopy to identify C=N (1600–1650 cm) and C-O (1200–1250 cm) stretches.
- Computational modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate bond lengths, angles, and electrostatic potential surfaces .
Q. What experimental designs are effective for initial antimicrobial activity screening?
- Microbial strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
- Assay protocol :
- Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth.
- Incubate at 37°C for 24 hours; measure MIC (minimum inhibitory concentration).
- Include positive (ciprofloxacin) and negative (DMSO) controls.
- Data analysis : Use ANOVA to compare activity across derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. predicted biological activity data?
- Purity verification : Re-analyze compound integrity via HPLC and elemental analysis.
- Replicate assays : Eliminate batch variability by repeating tests in triplicate.
- Structural analogs : Synthesize derivatives (e.g., replacing Se with S) to isolate the selenomethyl group’s contribution .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess target binding affinity discrepancies .
Q. What strategies optimize reaction yields for selenium-containing isoxazoles?
Q. How can computational chemistry elucidate the role of the selenomethyl group in reactivity?
- Reaction mechanism : Use Gaussian 16 to calculate transition states for selenomethyl insertion. Compare activation energies with sulfur analogs.
- Electron localization function (ELF) : Map electron density to identify nucleophilic/electrophilic sites.
- Non-covalent interaction (NCI) analysis : Visualize steric effects of the phenylseleno group .
Q. What methodologies validate the environmental stability of this compound?
- Photodegradation studies : Expose to UV light (254 nm) for 48 hours; monitor decomposition via LC-MS.
- Hydrolytic stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C; quantify stability over 72 hours .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in crystallographic data?
Q. What statistical approaches are critical for analyzing structure-activity relationships (SAR)?
- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
- Principal component analysis (PCA) : Reduce dimensionality of spectral/biological data to identify key functional groups .
Tables
Table 1 : Key spectroscopic data for structural validation.
| Technique | Expected Signals |
|---|---|
| NMR | δ 2.5–3.0 (dihydroisoxazole CH), δ 7.2–7.8 (aromatic H) |
| NMR | δ 200–250 ppm (Se-C coupling) |
| IR | 1605 cm (C=N), 1220 cm (C-O) |
Table 2 : Comparative antimicrobial activity (MIC in µg/mL).
| Derivative | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| Target compound | 16 | 64 | 32 |
| Selenium-free analog | 32 | 128 | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
